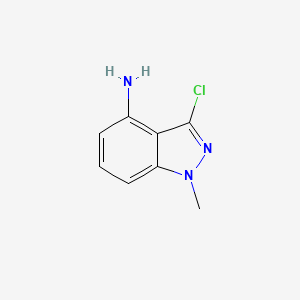

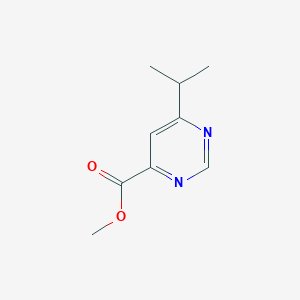

![molecular formula C12H13NO4 B1489983 4-((四氢呋喃-2-基)甲基)-4H-呋喃[3,2-b]吡咯-5-羧酸 CAS No. 1707563-15-2](/img/structure/B1489983.png)

4-((四氢呋喃-2-基)甲基)-4H-呋喃[3,2-b]吡咯-5-羧酸

描述

“4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is attached to a tetrahydrofuran ring, a five-membered ether ring . The carboxylic acid group is attached to the pyrrole ring .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR and NMR spectra . The IR spectrum provides information about the functional groups present in the molecule, while the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .

科学研究应用

医药化学:药物设计与合成

吡咯烷环是该化合物的主要成分,在医药化学中被广泛用于创建生物活性化合物。 其饱和性允许由于sp3杂化而有效地探索药效团空间,从而有助于分子的立体化学并增加三维覆盖范围 。该化合物可用于设计具有靶标选择性的药物,利用吡咯烷环的立体异构性来实现不同的生物学特征。

抗菌剂

研究表明,吡咯烷环上的取代基可以显着影响抗菌活性。 该化合物中的四氢呋喃-2-基甲基可以进行修饰以增强其抗菌性能,可能导致新抗生素的开发 。

抗病毒研究

具有呋喃[3,2-b]吡咯骨架的化合物已显示出抗病毒活性。 可以研究该特定化合物对α病毒(如基孔肯雅病毒)的有效性,并且可能表现出广泛的抗病毒活性 。

有机合成:吡咯衍生物

该化合物可以作为合成各种吡咯衍生物的前体。 吡咯在有机化学中必不可少,而能够从单个化合物合成多种衍生物对于开发新材料和化学品具有价值 。

对映选择性合成

由于吡咯烷环的立体异构性,该化合物可用于对映选择性合成。 取代基的空间取向会导致与对映选择性蛋白的不同结合模式,这对开发手性药物至关重要 。

杀菌剂和杀虫剂

吡咯亚基以其在杀菌剂和杀虫剂中的应用而闻名。 可以探索该化合物在农业中的潜在应用,以开发更有效且更环保的新配方 。

抗炎药

吡咯衍生物还以其抗炎特性而闻名。 可以研究该化合物在创建新型抗炎药物中的潜在应用,这些药物可以帮助治疗各种慢性炎症性疾病 。

降胆固醇药物

吡咯单元是某些降胆固醇药物的组成部分。 对该化合物的研究可能导致开发出能够更有效地控制患者胆固醇水平的新药 。

作用机制

Target of Action

Pyrrole and tetrahydrofuran derivatives have been found in many bioactive compounds, suggesting they may interact with a variety of biological targets . .

Mode of Action

The mode of action would depend on the specific biological target of the compound. For example, some pyrrole derivatives have been found to inhibit certain enzymes or bind to receptors, altering their function .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Many bioactive compounds work by affecting signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrrole and tetrahydrofuran derivatives, like other organic compounds, would be expected to be metabolized by the liver and excreted in the urine or feces .

Result of Action

The molecular and cellular effects of the compound would depend on its specific mode of action and the type of cells it affects. Some potential effects could include altered cell signaling, changes in gene expression, or cell death .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound might be more or less active in different parts of the body due to variations in pH .

实验室实验的优点和局限性

4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable under a variety of conditions. Additionally, it is relatively non-toxic and has low bioavailability, making it safe for use in laboratory experiments. However, 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid also has some limitations. It is not as soluble in water as some other compounds, and its binding affinity to proteins and other small molecules is relatively weak.

未来方向

For research include further exploration of its ability to interact with biological systems, its potential therapeutic applications, and its ability to modulate enzyme activity. Additionally, further research into the synthesis of 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, as well as its potential side effects and toxicity, could help to further understand its potential applications.

属性

IUPAC Name |

4-(oxolan-2-ylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-12(15)10-6-11-9(3-5-17-11)13(10)7-8-2-1-4-16-8/h3,5-6,8H,1-2,4,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTSIDLMBBOAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C3=C(C=C2C(=O)O)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

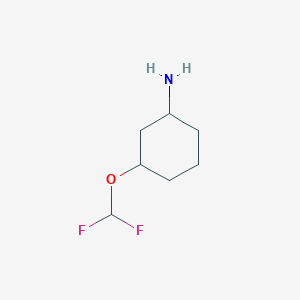

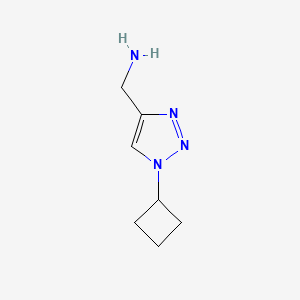

![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)

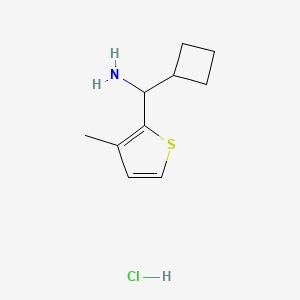

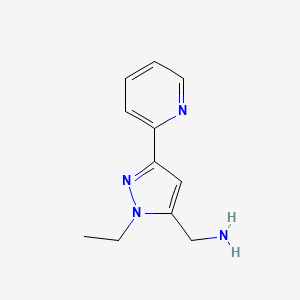

![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)

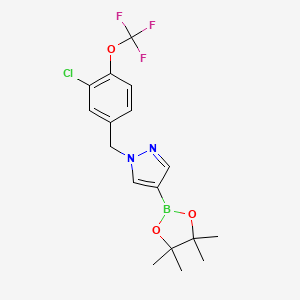

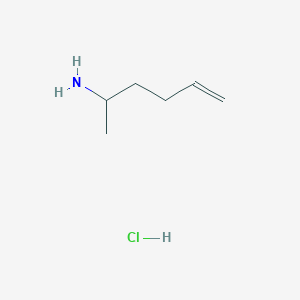

![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)

![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)

![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)

![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)